Regulatory Certification Coverage: Multi-Compendial Compliance vs. Single-Pharmacopoeia Reference Standards
N-Carbamoyl-L-Arginine (CAS 15920-89-5) is certified as a reference material compliant with the four major pharmacopoeias — United States Pharmacopoeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) — simultaneously, whereas typical impurity reference standards from generic suppliers are qualified against a single compendium [1]. This quadri-compendial certification eliminates the need for laboratories operating across multiple regulatory jurisdictions to purchase, qualify, and cross-validate separate reference standards for each pharmacopoeia, directly reducing procurement effort, analytical validation time, and compliance risk during multi-market drug submissions [1].
| Evidence Dimension | Number of major pharmacopoeial certifications |
|---|---|
| Target Compound Data | 4 compendial certifications (USP, EP, JP, BP) documented in product quality dossier |
| Comparator Or Baseline | Typical single-source arginine impurity standard: 1 pharmacopoeial certification (e.g., USP only) |
| Quantified Difference | 4-fold broader regulatory acceptance |
| Conditions | Regulatory compliance documentation review |
Why This Matters
Selecting a multi-compendial reference standard directly reduces the procurement burden and regulatory risk for global pharmaceutical manufacturers filing in multiple markets.
- [1] Veeprho. N-Carbamoyl-L-Arginine [CAS 15920-89-5]. https://veeprho.com/pt/impurities/n-carbamoyl-l-arginine/ (accessed 2026-05-03). View Source
